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Compound of Interest

Compound Name: 2,6-Dimethyldecane

Cat. No.: B082109 Get Quote

Spectral Data Interpretation for 2,6-
Dimethyldecane: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,6-
dimethyldecane, a branched alkane with the molecular formula C₁₂H₂₆. The interpretation of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its structural elucidation and characterization. This document is intended for

researchers, scientists, and drug development professionals who utilize these analytical

techniques.

Core Data Presentation
The spectral data for 2,6-dimethyldecane is summarized in the following tables for clear and

concise reference.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.85 t 3H H-10

~0.86 d 3H H-1'

~0.88 d 3H H-6'

~1.05-1.40 m 15H
H-3, H-4, H-5, H-7, H-

8, H-9, H-2, H-6

~1.50 m 2H H-1, H-1"

Note: Predicted data is generated using computational models and may vary slightly from

experimental values.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm) Carbon Type Assignment

~14.2 CH₃ C-10

~19.8 CH₃ C-1'

~22.8 CH₃ C-6'

~23.5 CH₂ C-9

~29.8 CH₂ C-4

~30.0 CH C-2

~32.5 CH₂ C-8

~34.5 CH C-6

~37.2 CH₂ C-3

~39.9 CH₂ C-7

~45.3 CH₂ C-5
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Note: Predicted data is generated using computational models and may vary slightly from

experimental values.

Table 3: Mass Spectrometry Data (Electron Ionization)
m/z Relative Abundance Proposed Fragment

43 High [C₃H₇]⁺

57 High [C₄H₉]⁺

71 Medium [C₅H₁₁]⁺

85 Medium [C₆H₁₃]⁺

127 Low [M-C₃H₇]⁺

170 Very Low [M]⁺ (Molecular Ion)

Data extracted from the NIST WebBook.[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode

2958 Strong
C-H asymmetric stretching

(CH₃)

2924 Strong
C-H asymmetric stretching

(CH₂)

2872 Strong
C-H symmetric stretching

(CH₃)

2855 Strong
C-H symmetric stretching

(CH₂)

1466 Medium
C-H scissoring (CH₂) and

asymmetric bending (CH₃)

1378 Medium C-H symmetric bending (CH₃)

Data extracted from the NIST WebBook.[2][3]
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2,6-dimethyldecane (approximately 10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, ~0.7 mL). The solution is filtered through a pipette with a cotton plug into a

clean 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. ¹H

NMR data is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to

single lines for each unique carbon atom.

Mass Spectrometry (MS)
The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization (EI) source. A dilute solution of 2,6-dimethyldecane in a

volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The

compound is separated from the solvent and any impurities on a capillary column and then

introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam,

and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy
A drop of neat 2,6-dimethyldecane is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to create a thin liquid film. The plates are then mounted in the

sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400

cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum

of the clean salt plates is taken prior to the sample measurement and subtracted from the

sample spectrum.

Visualization of Spectral Interpretation
Logical Workflow for Spectral Interpretation
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Spectroscopic Data
Interpretation Steps

Mass Spectrometry
(Molecular Formula & Fragmentation) Determine Molecular Formula

(MS: Molecular Ion)

Infrared Spectroscopy
(Functional Groups)

Identify Functional Groups
(IR: C-H stretches/bends)

NMR Spectroscopy
(¹H & ¹³C Connectivity) Determine Carbon Skeleton

(¹³C NMR: Number of Signals)
Elucidate Proton Environment

(¹H NMR: Chemical Shift, Integration, Multiplicity)

Confirm Structure
(MS: Fragmentation Pattern) final_structure

Final Structure:
2,6-Dimethyldecane

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry Fragmentation Pathway
2,6-Dimethyldecane

[C₁₂H₂₆]⁺˙
m/z = 170

[C₉H₁₉]⁺
m/z = 127

[C₄H₉]⁺
m/z = 57

[C₃H₇]⁺
m/z = 43

- •C₃H₇ - C₈H₁₇• - C₉H₁₉•

Click to download full resolution via product page

Caption: Key Fragmentation of 2,6-Dimethyldecane in MS.

Correlative Spectroscopy Diagram
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NMR Spectroscopy
IR & Mass Spec

2,6-Dimethyldecane
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~22.8-39.9 ppm
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IR
C-H stretch: 2855-2958 cm⁻¹

C-H bend: 1378-1466 cm⁻¹
MS

m/z 170 [M]⁺

m/z 57, 43
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Caption: Correlation of Spectral Data to Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

